

Cy5.5-SE Dye for Protein Labeling: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cy5.5-SE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5.5-Succinimidyl Ester (**Cy5.5-SE**), a near-infrared (NIR) fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules. Its exceptional optical properties in the NIR spectrum make it an invaluable tool for a range of applications, particularly in in vivo imaging where deep tissue penetration and minimal background autofluorescence are paramount.

Introduction to Cy5.5-SE Dye

Cy5.5-SE is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The succinimidyl ester (SE) functional group provides a mechanism for covalent attachment to primary amines ($-NH_2$) present on the surface of proteins, primarily on lysine residues and the N-terminus. This reaction forms a stable amide bond, permanently conjugating the fluorescent dye to the protein of interest. The resulting Cy5.5-labeled proteins are instrumental in visualizing and tracking biological processes in complex environments.^{[1][2][3]}

The preference for NIR dyes like Cy5.5 in biological imaging stems from the "NIR window" (roughly 650-900 nm), a spectral range where light can penetrate biological tissues more deeply with reduced absorption and scattering by endogenous molecules such as hemoglobin and water.^[3] This leads to higher sensitivity and improved signal-to-noise ratios in applications like in vivo tumor imaging and tracking of therapeutic agents.^{[3][4][5]}

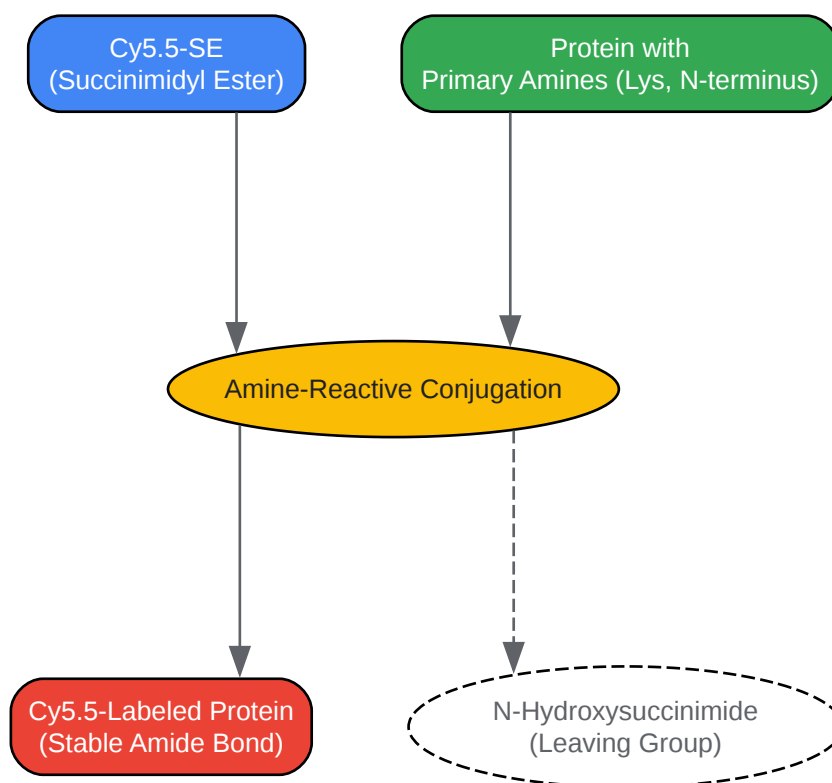
Physicochemical and Spectroscopic Properties

The utility of **Cy5.5-SE** is defined by its distinct chemical and optical characteristics. A summary of these properties is presented below.

Property	Value	Reference
Molecular Formula	C ₄₅ H ₄₇ N ₃ O ₁₆ S ₄	[2]
Alternative Names	Cyanine5.5 NHS ester, Sulpho-Cyanine 5.5	[6]
Excitation Maximum (λ _{abs})	~675 nm	[6][7]
Emission Maximum (λ _{em})	~694 nm	[6][7]
Molar Extinction Coefficient (ε)	~190,000 M ⁻¹ cm ⁻¹	[6][7]
Quantum Yield (Φ)	~0.28	[6][7]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[6]
Reactivity	Primary amines	[6]
Solubility	Soluble in DMSO and DMF	[7][8]
Storage Conditions	-20°C, protected from light and moisture	[2]

Mechanism of Protein Labeling

The labeling of proteins with **Cy5.5-SE** is a straightforward and efficient process based on the reaction between the N-hydroxysuccinimide (NHS) ester group of the dye and primary amines on the protein.



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Mechanism of **Cy5.5-SE** Protein Conjugation

This reaction is highly efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond.

Experimental Protocols

The following sections provide detailed methodologies for the labeling and purification of proteins with **Cy5.5-SE**.

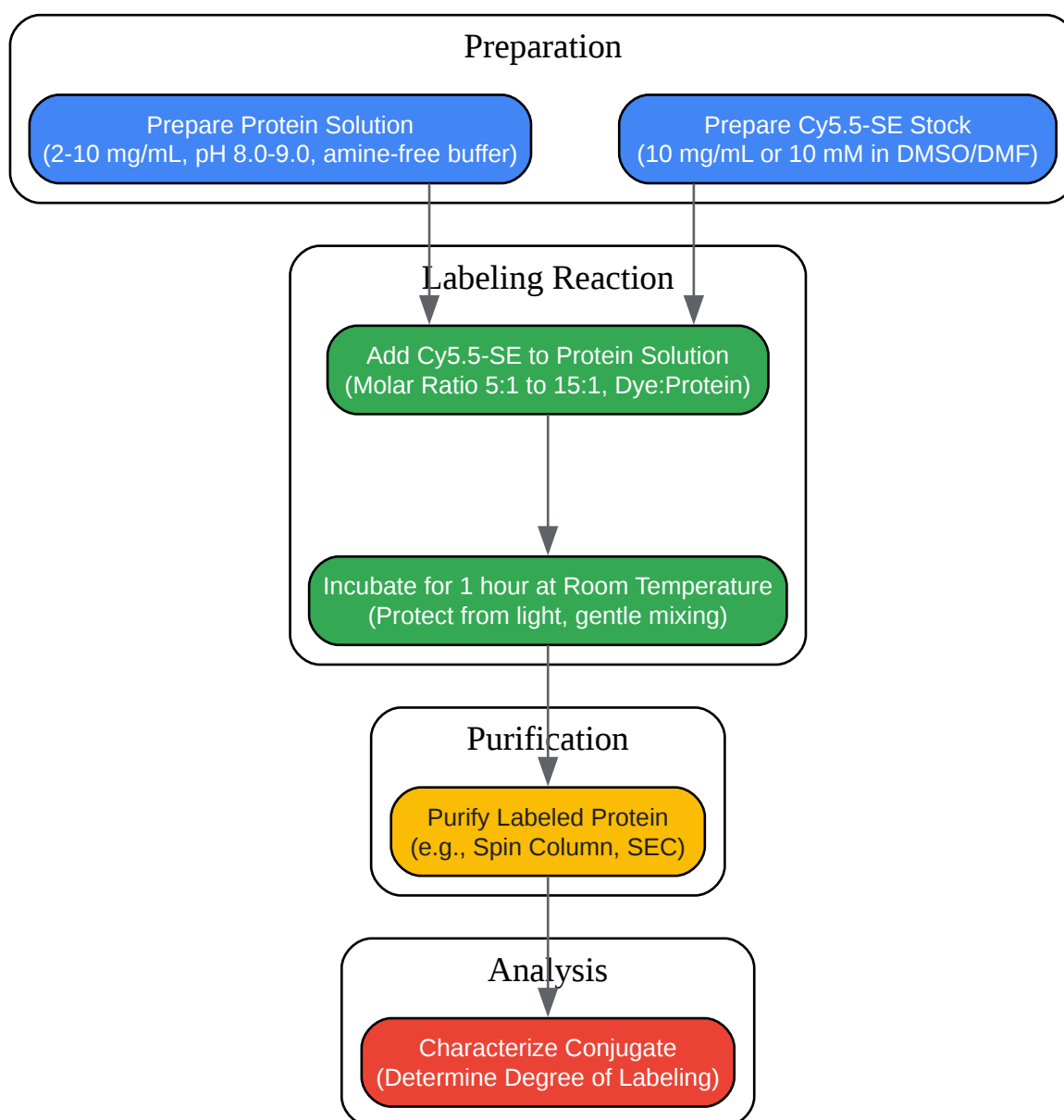
Reagent Preparation

- **Protein Solution:** The protein of interest should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the protein for reaction with the dye and must be avoided.^[1] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.^[1] The pH of the protein solution should be adjusted to 8.0-9.0.^[1]

- **Cy5.5-SE Stock Solution:** Immediately before use, dissolve the **Cy5.5-SE** powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or a 10 mM stock solution.[1][8] Vortex briefly to ensure complete dissolution.

Protein Labeling Procedure

The following protocol is a general guideline and may require optimization for specific proteins.



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Experimental Workflow for Protein Labeling with **Cy5.5-SE**

- **Reaction Setup:** In a microcentrifuge tube, combine the prepared protein solution with the **Cy5.5-SE** stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 15:1, but may need to be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking. It is crucial to protect the reaction from light to prevent photobleaching of the dye. [\[1\]](#)[\[8\]](#)
- **Purification:** After incubation, the unreacted, free dye must be removed from the labeled protein. Common purification methods include spin columns, size-exclusion chromatography (SEC), or dialysis. The choice of method depends on the size of the protein and the desired level of purity.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified Cy5.5-labeled protein at 280 nm (A_{280}) and 675 nm (A_{675}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $[\text{Cy5.5}] \text{ (M)} = A_{675} / \epsilon_{\text{Cy5.5}}$ where $\epsilon_{\text{Cy5.5}}$ is the molar extinction coefficient of Cy5.5 ($\sim 190,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
 - $[\text{Protein}] \text{ (M)} = (A_{280} - (A_{675} \times CF_{280})) / \epsilon_{\text{protein}}$ where CF_{280} is the correction factor for the absorbance of Cy5.5 at 280 nm (typically around 0.05), and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein:

- $[DOL] = [Cy5.5] / [Protein]$

Applications in Research and Drug Development

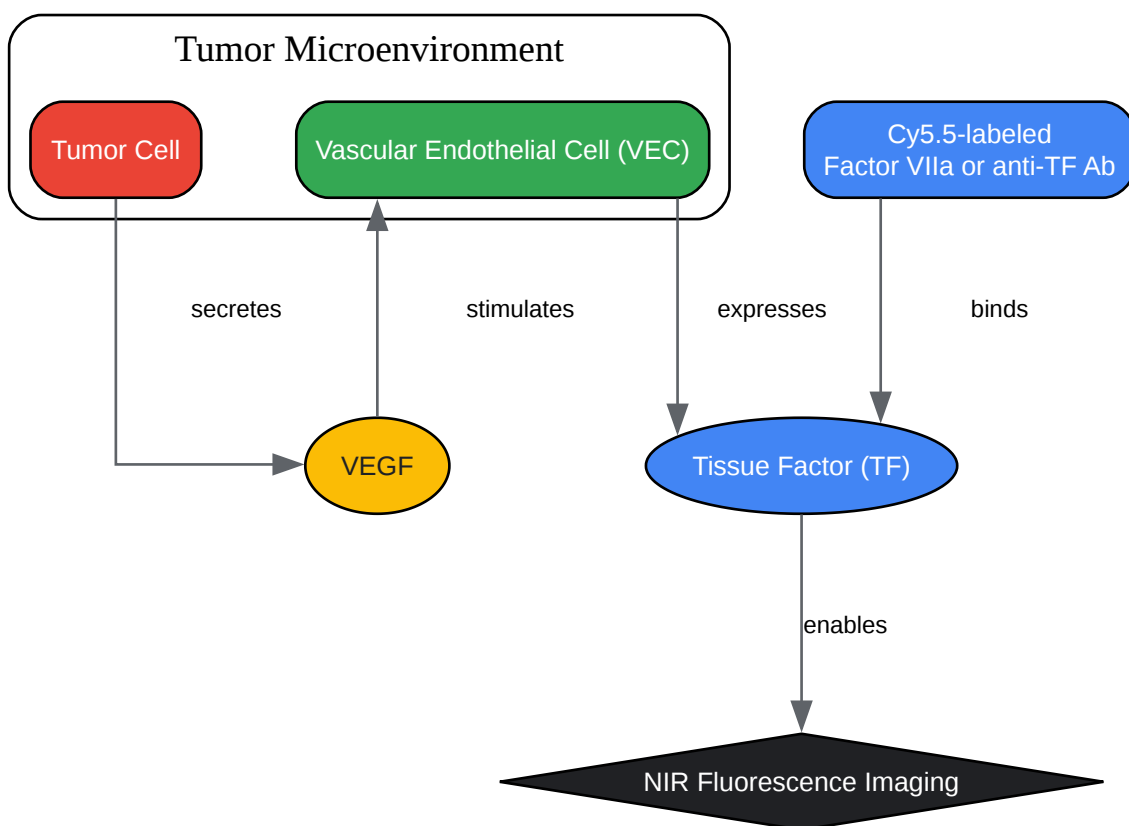
Cy5.5-labeled proteins are extensively used in various research and drug development applications due to their favorable optical properties for in vivo imaging.

In Vivo Cancer Imaging and Therapy

A primary application of Cy5.5-labeled proteins is in the targeted imaging of tumors. By conjugating Cy5.5 to antibodies, antibody fragments, or other proteins that specifically bind to tumor-associated antigens, researchers can visualize and track the location and size of tumors in living organisms.[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

Targeting Tissue Factor (TF) in Tumor Vasculature:

In many cancers, Vascular Endothelial Growth Factor (VEGF) induces the aberrant expression of Tissue Factor (TF) on the surface of vascular endothelial cells within the tumor microenvironment.[\[4\]](#)[\[10\]](#) Cy5.5-labeled Factor VIIa (the natural ligand for TF) or anti-TF antibodies can be used to specifically target and image this tumor-associated vasculature.[\[4\]](#)
[\[10\]](#)

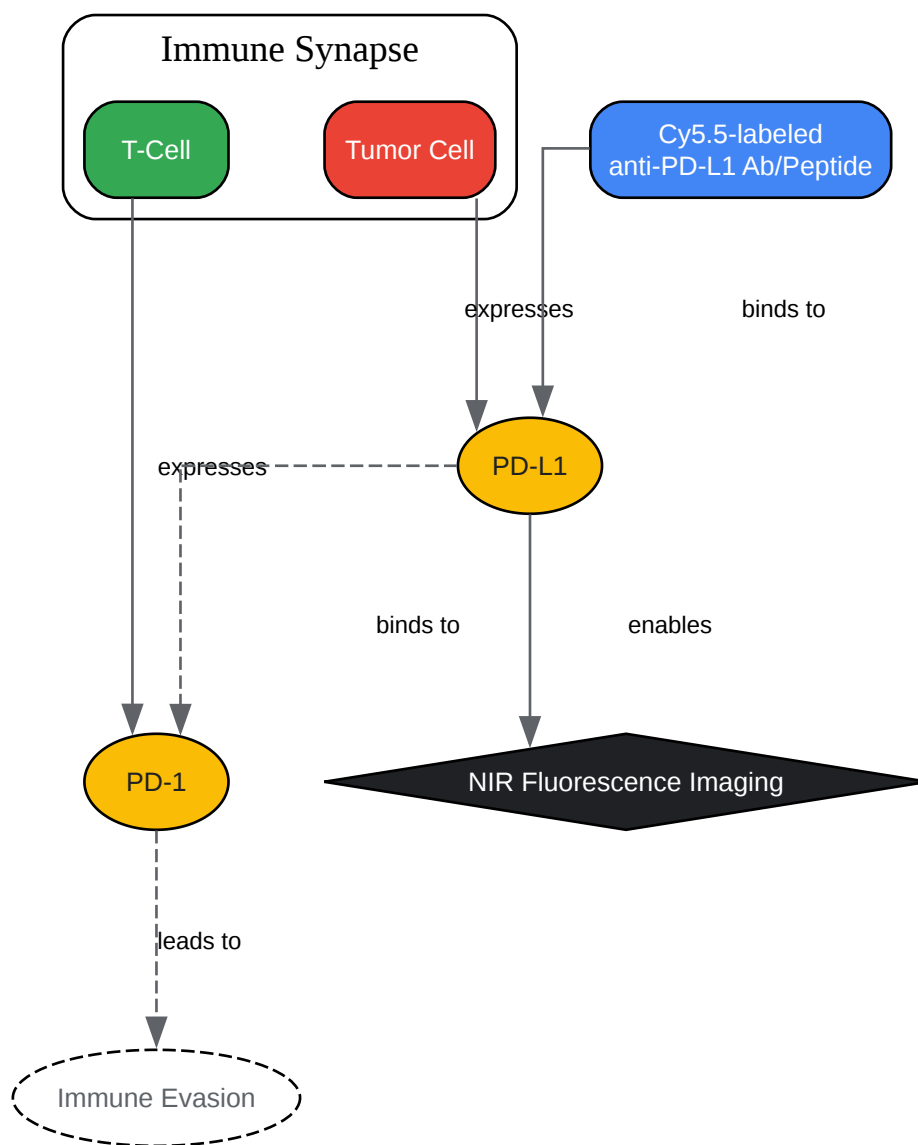


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VEGF-Induced TF Expression for Tumor Imaging

Targeting PD-L1 in Cancer Immunotherapy:

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein often overexpressed on the surface of tumor cells, which helps them evade the host immune system. Cy5.5-labeled antibodies or peptides that bind to PD-L1 can be used to image tumors and potentially predict the response to immune checkpoint inhibitor therapies.[5]

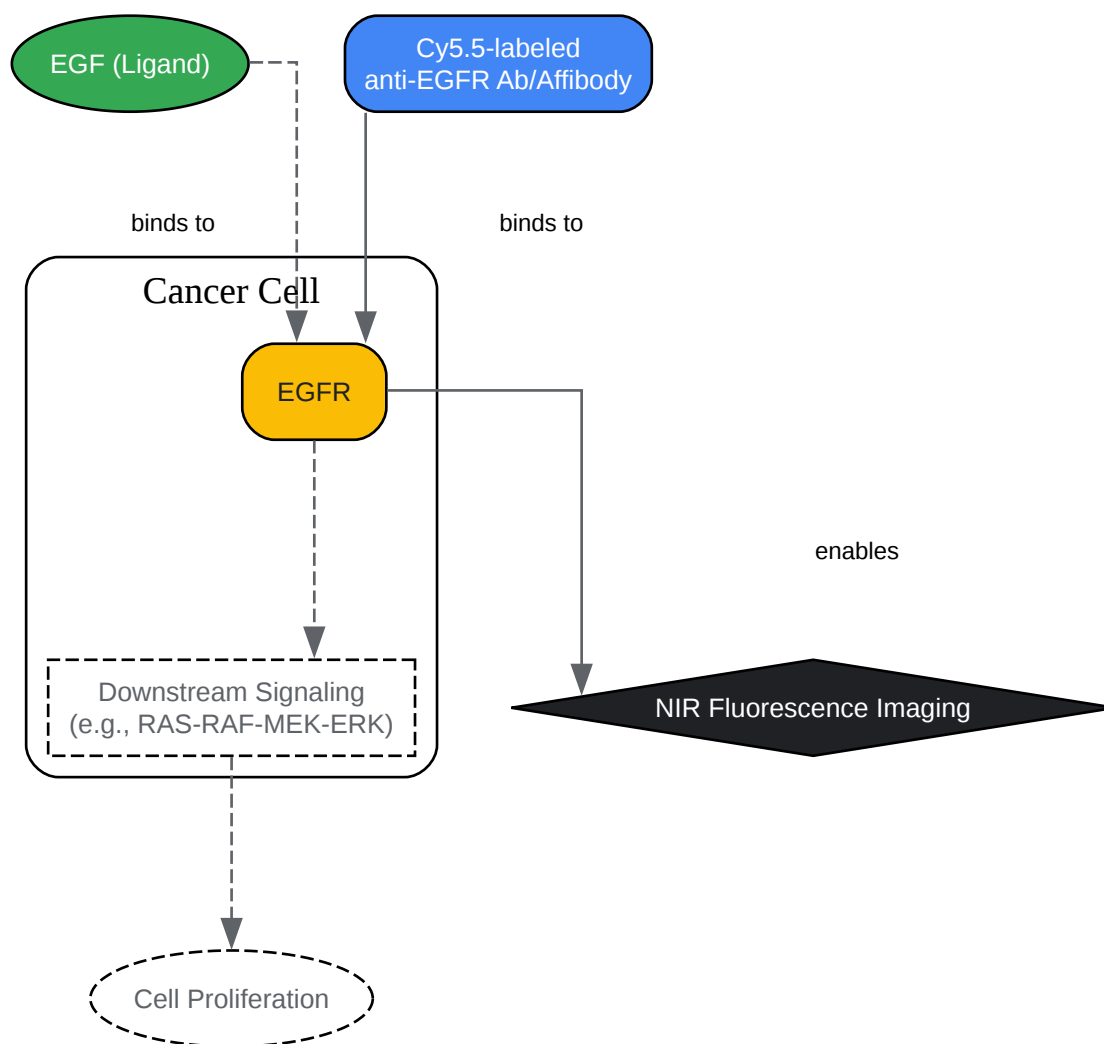


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Targeting PD-L1 for Tumor Imaging

Targeting EGFR in Cancer:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways involved in cell proliferation and survival. EGFR is often overexpressed or mutated in various cancers. Cy5.5-labeled antibodies or Affibody molecules targeting EGFR can be used for the non-invasive imaging of EGFR-positive tumors.[9]



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Targeting EGFR for Tumor Imaging

Drug Delivery and Pharmacokinetics

By labeling therapeutic proteins or drug delivery vehicles (e.g., nanoparticles) with Cy5.5, researchers can non-invasively monitor their biodistribution, target accumulation, and clearance in real-time. This provides critical pharmacokinetic and pharmacodynamic data in preclinical drug development.[3]

Conclusion

Cy5.5-SE is a powerful and versatile tool for the fluorescent labeling of proteins. Its near-infrared optical properties make it particularly well-suited for in vivo imaging applications,

enabling sensitive and specific visualization of biological processes in deep tissues. The straightforward and robust labeling chemistry, coupled with its wide range of applications in cancer research, drug development, and diagnostics, ensures that **Cy5.5-SE** will remain a cornerstone technology for researchers and scientists in the life sciences.

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